![molecular formula C11H15ClF3N B1433147 4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride CAS No. 1423034-77-8](/img/structure/B1433147.png)

4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride

Vue d'ensemble

Description

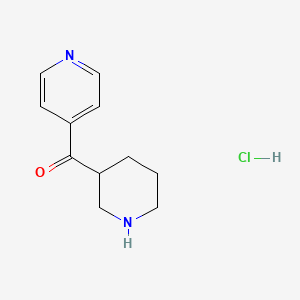

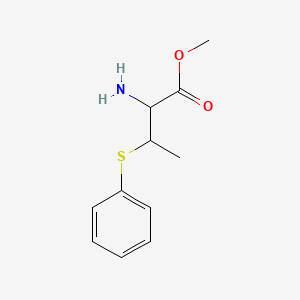

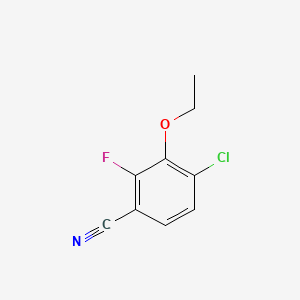

“4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H15ClF3N . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride” consists of a butan-1-amine chain attached to a phenyl ring, which is further substituted with a trifluoromethyl group .Applications De Recherche Scientifique

Synthesis and Structural Properties

Research has explored synthetic routes and structural properties of novel compounds, where "4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride" may serve as an intermediary or structural analog. For instance, the synthesis and spectroscopic investigation of substituted thiazolidin-4-ones provide insights into the conformation of products obtained from reactions involving similar chloral and amine compounds. Such studies enhance understanding of reaction mechanisms and product formation in organic chemistry (R. Issac & J. Tierney, 1996).

Environmental Remediation

Amine-functionalized sorbents have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting potential applications for "4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride" derivatives in water treatment technologies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, underscoring the importance of functionalized amines in environmental cleanup efforts (M. Ateia et al., 2019).

Catalysis

The compound has relevance in catalysis, where derivatives or structurally related compounds could enhance the efficiency of organic synthesis reactions. Studies on metal cation-exchanged clay catalysts for organic synthesis highlight the versatility of amine-based catalysts in promoting a variety of reactions, including Friedel-Crafts alkylation and rearrangement of alkyl phenyl ethers. Such research points to the potential utility of "4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride" in developing novel catalytic processes (Jun-ichi Tateiwa & S. Uemura, 1997).

Biomedical Applications

Explorations into bio-inspired adhesives and biomedical materials have also highlighted the significance of amine functionalities. Studies on catechol-conjugated chitosan, which mimics the adhesive proteins of mussels, reveal the potential for developing novel biomedical adhesives and tissue sealants. Such research underscores the potential biomedical applications of amine-containing compounds like "4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride" and its derivatives (J. Ryu, Seonki Hong, & Haeshin Lee, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N.ClH/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15;/h4-7H,1-3,8,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCBLEFKUMGVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)

![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)

![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)